molecular formula C10H8N2OS B12833225 O-phenyl 1H-imidazole-1-carbothioate CAS No. 90842-16-3

O-phenyl 1H-imidazole-1-carbothioate

Cat. No.: B12833225
CAS No.: 90842-16-3
M. Wt: 204.25 g/mol
InChI Key: KSEUJDGVAVFITI-UHFFFAOYSA-N
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Description

O-phenyl 1H-imidazole-1-carbothioate is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and a carbothioate moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-phenyl 1H-imidazole-1-carbothioate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzyl alcohol, followed by cyclization and aromatization .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve high-yield processes that can be scaled up efficiently. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

O-phenyl 1H-imidazole-1-carbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

O-phenyl 1H-imidazole-1-carbothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-phenyl 1H-imidazole-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-phenyl 1H-imidazole-1-carbothioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit enhanced stability, reactivity, or selectivity in various applications .

Properties

CAS No.

90842-16-3

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

O-phenyl imidazole-1-carbothioate

InChI

InChI=1S/C10H8N2OS/c14-10(12-7-6-11-8-12)13-9-4-2-1-3-5-9/h1-8H

InChI Key

KSEUJDGVAVFITI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=S)N2C=CN=C2

Origin of Product

United States

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